molecular formula C23H28N2O2 B11166752 N-(4-butylphenyl)-1-(phenylcarbonyl)piperidine-4-carboxamide

N-(4-butylphenyl)-1-(phenylcarbonyl)piperidine-4-carboxamide

Cat. No.: B11166752
M. Wt: 364.5 g/mol
InChI Key: SGQVKRPXGZUUCU-UHFFFAOYSA-N
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Description

1-benzoyl-N-(4-butylphenyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and drug development

Preparation Methods

The synthesis of 1-benzoyl-N-(4-butylphenyl)piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-benzoyl-4-piperidone with 4-butylaniline under appropriate conditions . The reaction typically requires a base, such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

1-benzoyl-N-(4-butylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-benzoyl-N-(4-butylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-benzoyl-N-(4-butylphenyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

Properties

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

1-benzoyl-N-(4-butylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H28N2O2/c1-2-3-7-18-10-12-21(13-11-18)24-22(26)19-14-16-25(17-15-19)23(27)20-8-5-4-6-9-20/h4-6,8-13,19H,2-3,7,14-17H2,1H3,(H,24,26)

InChI Key

SGQVKRPXGZUUCU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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